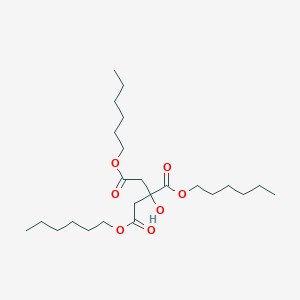
Hexadecanal diisopentyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanal diisopentyl acetal, also known as HDIA, is an organic compound that is widely used in scientific research. It is a colorless liquid that has a fruity odor and is highly flammable. HDIA is commonly used as a solvent, a reagent, and a starting material for the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of Hexadecanal diisopentyl acetal is not well understood. However, it is believed that Hexadecanal diisopentyl acetal acts as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. Hexadecanal diisopentyl acetal is also a good solvent for a wide range of organic compounds, which makes it useful for many different types of reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Hexadecanal diisopentyl acetal. However, it is known that Hexadecanal diisopentyl acetal is highly toxic and can cause severe irritation to the skin, eyes, and respiratory system. It is also a potential carcinogen and should be handled with extreme care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Hexadecanal diisopentyl acetal is its high solubility in a wide range of organic solvents. This makes it useful for many different types of reactions and allows for the synthesis of complex organic molecules. However, the toxicity of Hexadecanal diisopentyl acetal can be a significant limitation, and it must be handled with extreme care in the laboratory.
Direcciones Futuras
There are many potential future directions for the use of Hexadecanal diisopentyl acetal in scientific research. One area of interest is the synthesis of novel organic compounds for use in drug discovery and development. Hexadecanal diisopentyl acetal may also be useful in the development of new materials, including polymers and advanced materials for use in electronics and other applications.
In conclusion, Hexadecanal diisopentyl acetal is a valuable tool in scientific research, with a wide range of applications in organic synthesis and other areas. While its toxicity can be a limitation, careful handling and appropriate safety measures can ensure its safe use in the laboratory. As research continues, there is great potential for the development of new applications and uses for Hexadecanal diisopentyl acetal in the future.
Métodos De Síntesis
The synthesis of Hexadecanal diisopentyl acetal involves the reaction between hexadecanal and isopentyl alcohol in the presence of an acid catalyst. The reaction takes place at room temperature and is typically completed within a few hours. The resulting product is purified by distillation to obtain a high-purity Hexadecanal diisopentyl acetal.
Aplicaciones Científicas De Investigación
Hexadecanal diisopentyl acetal has a wide range of applications in scientific research. It is commonly used as a solvent for the synthesis of organic compounds, particularly in the field of medicinal chemistry. Hexadecanal diisopentyl acetal is also used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Propiedades
Número CAS |
18302-71-1 |
|---|---|
Nombre del producto |
Hexadecanal diisopentyl acetal |
Fórmula molecular |
C26H54O2 |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
1,1-bis(3-methylbutoxy)hexadecane |
InChI |
InChI=1S/C26H54O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(27-22-20-24(2)3)28-23-21-25(4)5/h24-26H,6-23H2,1-5H3 |
Clave InChI |
KBPNNHFVJQEULH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OCCC(C)C)OCCC(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(OCCC(C)C)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
